molecular formula C7H15NO2 B010346 Methyl L-leucinate CAS No. 2666-93-5

Methyl L-leucinate

Cat. No. B010346
CAS RN: 2666-93-5
M. Wt: 145.2 g/mol
InChI Key: QVDXUKJJGUSGLS-LURJTMIESA-N
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Description

Methyl L-leucinate is an alpha-amino acid ester derived from the methyl ester of L-leucine. It belongs to a class of compounds that contain both amino and carboxyl groups in the molecule . The chemical formula for Methyl L-leucinate is C~7~H~15~NO~2~ , and its molecular weight is approximately 145.20 g/mol .


Molecular Structure Analysis

The molecular structure of Methyl L-leucinate consists of an L-leucine backbone with a methyl group attached to the amino group. The ester linkage connects the carboxyl group of L-leucine to the methyl group . Refer to the chemical structure diagram for a visual representation.


Physical And Chemical Properties Analysis

  • Stability : It is stable under recommended storage conditions .

Scientific Research Applications

Medicine: Neurological Disorder Treatment

Methyl L-leucinate has been studied for its potential in treating neurological disorders. Acetylation of leucine, which creates compounds like N-acetyl-L-leucine, has shown promise in treating vertigo and is being developed for rare and common neurological disorders . This suggests that derivatives of Methyl L-leucinate could play a significant role in medical treatments.

Biotechnology: Genetic Engineering

In biotechnology, Methyl L-leucinate’s derivatives, particularly those involving methyltransferase enzymes, are crucial for genetic engineering applications. These enzymes can methylate plasmid DNAs, enhancing their stability within bacterial cells, which is essential for the transformation process in newly isolated microorganisms .

Agriculture: Plant Growth and Protection

While direct references to Methyl L-leucinate in agriculture are limited, related compounds are used to induce plant immunity and protect against pathogens. The study of chemical signaling in agriculture, including the use of methyl esters, is vital for developing sustainable farming practices .

Environmental Science: Pollution Remediation

Methyl L-leucinate and its related compounds are part of ongoing research in environmental science, particularly in the field of pollution remediation. Metal nanoparticles, which can be stabilized by compounds like Methyl L-leucinate, are used for the removal of toxic heavy metals and degradation of organic pollutants .

Materials Science: Peptide Synthesis

In materials science, Methyl L-leucinate is used in peptide synthesis. Its properties make it suitable for solution phase peptide synthesis, which is a critical process in developing new materials with specific biological functions .

Food Industry: Protein Modification

Enzymatic modifications of proteins, where Methyl L-leucinate could potentially be used, are common in the food industry. These modifications can improve the properties of food products, such as texture and flavor . The use of related enzymes, like transglutaminases, which can act on compounds like Methyl L-leucinate, highlights the compound’s potential in food processing.

Future Directions

For more detailed information, refer to the relevant scientific literature . 📚

properties

IUPAC Name

methyl (2S)-2-amino-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDXUKJJGUSGLS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883883
Record name L-Leucine, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl L-leucinate

CAS RN

2666-93-5
Record name (+)-L-Leucine methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucine methyl ester
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Record name L-Leucine, methyl ester
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Record name L-Leucine, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-leucinate
Source European Chemicals Agency (ECHA)
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Record name METHYL L-LEUCINATE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

2-Amino-4-methylpentanoic acid (5.0 g 38.2 mmol) was slowly added to sat. HCl/MeOH (50 mL). The mixture was stirred (RT, 5 h) then heated to reflux (16 h). After the reaction, the solvent was removed under reduced pressure. The residue was diluted with water (50 mL), then NaHCO3 was added to adjust pH=7. The mixture was then extracted with DCM (3×50 mL), the combined organic layers were dried over MgSO4, concentrated under reduced pressure to afford methyl 2-amino-4-methylpentanoate as a colorless liquid (5.3 g, 96%). Mass calculated for C7H15NO2=145.20. found: [M+H]+=145.9. The product was used in next step without further purification.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Methyl L-leucinate utilized in the synthesis of complex molecules?

A: Methyl L-leucinate serves as a valuable starting material for synthesizing conformationally constrained peptidomimetics containing 2-oxopiperazines []. The process involves a multi-step reaction pathway where Methyl L-leucinate is transformed into an N-(hydroxyalkyl)-2-oxopiperazine intermediate. This intermediate then undergoes diastereoselective alkylation, oxidation, esterification, deprotection, and acylation to yield the desired tripeptide analogues with a 2-oxopiperazine core [].

Q2: What is the significance of studying the solubility of Methyl L-leucinate hydrochloride?

A: Understanding the solubility behavior of Methyl L-leucinate hydrochloride in various solvents is crucial for optimizing its use in chemical processes and drug development. This knowledge aids in selecting suitable solvents for reactions, crystallization, and formulation development []. While the abstract doesn't provide specific results, it indicates that the solubility of Methyl L-leucinate hydrochloride was measured in 12 different pure solvents, suggesting a systematic study of its solubility profile [].

Q3: Can you explain the significance of using Methyl L-leucinate in the context of peptidomimetics?

A: Peptidomimetics are molecules that mimic the biological activity of peptides but often possess improved pharmacological properties like enhanced stability and resistance to enzymatic degradation. The research highlights the use of Methyl L-leucinate in synthesizing peptidomimetics containing 2-oxopiperazines []. The 2-oxopiperazine ring serves as a rigid scaffold that restricts the conformation of the peptidomimetic, potentially leading to increased selectivity and potency for specific biological targets [].

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